molecular formula C8H7ClN2 B3218790 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-33-4

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218790
CAS No.: 1190312-33-4
M. Wt: 166.61 g/mol
InChI Key: UQPBDCMDLKTJQP-UHFFFAOYSA-N
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Description

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 3-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with pyrrole intermediates under specific conditions. For instance, the reaction may involve the use of chlorinating agents to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine include other pyrrolopyridine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and the methyl group at specific positions can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPBDCMDLKTJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 3
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 4
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 5
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 6
3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine

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